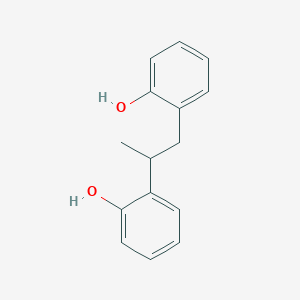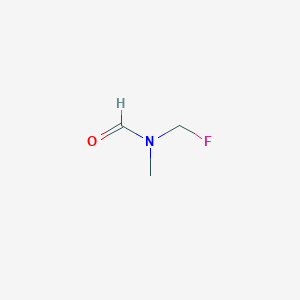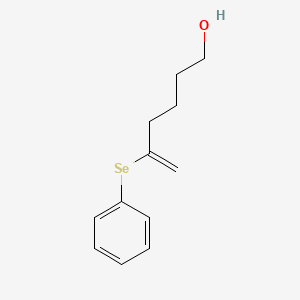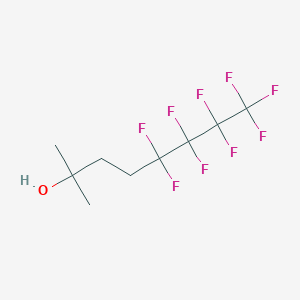
Bis(3-methylbutyl) propan-2-yl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-methylbutyl) propan-2-yl phosphate is an organic compound that belongs to the class of phosphoric acid esters. It is known for its unique chemical structure and properties, which make it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylbutyl) propan-2-yl phosphate typically involves the esterification of phosphoric acid with 3-methylbutanol and propan-2-ol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then heated to promote the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product.
化学反应分析
Types of Reactions
Bis(3-methylbutyl) propan-2-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Alcohols and phosphoric acid.
Substitution: Various substituted phosphoric acid esters.
科学研究应用
Bis(3-methylbutyl) propan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.
作用机制
The mechanism of action of bis(3-methylbutyl) propan-2-yl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Triethyl phosphate
- Triphenyl phosphate
Comparison
Bis(3-methylbutyl) propan-2-yl phosphate is unique due to its specific ester groups, which confer distinct chemical and physical properties. Compared to bis(2-ethylhexyl) phosphate, it has a different alkyl chain length, affecting its solubility and reactivity. Triethyl phosphate and triphenyl phosphate have different ester groups, leading to variations in their applications and effectiveness in different contexts.
属性
CAS 编号 |
646450-46-6 |
|---|---|
分子式 |
C13H29O4P |
分子量 |
280.34 g/mol |
IUPAC 名称 |
bis(3-methylbutyl) propan-2-yl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-11(2)7-9-15-18(14,17-13(5)6)16-10-8-12(3)4/h11-13H,7-10H2,1-6H3 |
InChI 键 |
ZOZDXIBRZBYMNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOP(=O)(OCCC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide](/img/structure/B12580264.png)

![3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12580276.png)

![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12580287.png)
![2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12580291.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester](/img/structure/B12580298.png)
![7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine](/img/structure/B12580299.png)


![2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl-](/img/structure/B12580337.png)
![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)

![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)
